NF-κB Transcriptional Inhibition: Class-Level Potency Benchmark from the Closest Published Analog Panel
No direct biological assay data are publicly available for CAS 862830-01-1. However, the strongest class-level quantitative benchmark comes from a panel of 60 structurally related benzofuran-2-carboxylic acid N-(substituted)phenylamide derivatives evaluated for inhibition of LPS-induced NF-κB transcriptional activity in RAW 264.7 macrophage cells [1]. The lead compound in that series, 3m (benzofuran-2-carboxylic acid N-(4′-hydroxy)phenylamide), exhibited both outstanding anticancer activity (GI₅₀ values at low micromolar concentrations across six human cancer cell lines: ACHN, HCT15, MM231, NUGC-3, NCI-H23, PC-3) and significant NF-κB inhibition [1]. CAS 862830-01-1 differs from 3m by possessing a 3,5-dimethoxybenzamido group at the benzofuran 3-position and a 2-methoxyphenyl group at the carboxamide nitrogen—substitutions that independently influence potency according to the published SAR [1]. This compound therefore represents an untested but mechanistically relevant expansion of the benzofuran-2-carboxamide chemical space for NF-κB-targeted discovery programs.
| Evidence Dimension | NF-κB transcriptional inhibition and anticancer cytotoxicity |
|---|---|
| Target Compound Data | No direct data available; compound is an untested analog within the benzofuran-2-carboxamide class. |
| Comparator Or Baseline | Compound 3m (benzofuran-2-carboxylic acid N-(4′-hydroxy)phenylamide) from Choi et al. 2015: GI₅₀ low micromolar across ACHN, HCT15, MM231, NUGC-3, NCI-H23, PC-3 cell lines; significant NF-κB inhibition in LPS-stimulated RAW 264.7 cells. |
| Quantified Difference | Not calculable; direct data absent. The 3-position and N-phenyl substitutions of CAS 862830-01-1 differ from all 60 tested analogs. |
| Conditions | SRB cytotoxicity assay (six human cancer cell lines); LPS-stimulated RAW 264.7 NF-κB reporter assay. |
Why This Matters
This compound fills a specific, unoccupied substitution vector in the published SAR landscape, making it valuable for medicinal chemistry teams seeking to probe the effects of combined 3,5-dimethoxybenzamido and 2-methoxyphenyl motifs on NF-κB-driven phenotypes.
- [1] Choi, M., Jo, H., Park, H.-J., Kumar, A. S., Lee, J., Yun, J., Kim, Y., Han, S.-B., Jung, J.-K., Cho, J., Lee, K., Kwak, J.-H., & Lee, H. (2015). Design, synthesis, and biological evaluation of benzofuran- and 2,3-dihydrobenzofuran-2-carboxylic acid N-(substituted)phenylamide derivatives as anticancer agents and inhibitors of NF-κB. Bioorganic & Medicinal Chemistry Letters, 25(12), 2545–2549. View Source
